molecular formula C21H18N2O4S B2932721 3,4-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 921920-59-4

3,4-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B2932721
CAS No.: 921920-59-4
M. Wt: 394.45
InChI Key: HLWZVROWAVIAJV-UHFFFAOYSA-N
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Description

The compound 3,4-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide (hereafter referred to as the "target compound") is a benzenesulfonamide derivative featuring a dibenzo[b,f][1,4]oxazepin core. The dibenzooxazepin moiety consists of two fused benzene rings linked via a seven-membered oxazepine ring containing one oxygen and one nitrogen atom. The 11-oxo group indicates a ketone at position 11, while the 10-methyl substitution on the heterocycle and 3,4-dimethyl groups on the benzenesulfonamide moiety contribute to its structural uniqueness .

Properties

IUPAC Name

3,4-dimethyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c1-13-7-9-16(11-14(13)2)28(25,26)23-15-8-10-19-17(12-15)21(24)22-18-5-3-4-6-20(18)27-19/h3-12,23H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWZVROWAVIAJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the dibenzo[b,f][1,4]oxazepine core. This can be achieved through a cyclization reaction of appropriate precursors, such as amines and carboxylic acids or their derivatives. Subsequent steps may include sulfonation to introduce the benzenesulfonamide group and methylation to add the methyl groups at the 3 and 4 positions of the benzene ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and minimize human error.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The oxo group in the oxazepine ring can be further oxidized under specific conditions.

  • Reduction: : Reduction reactions can be performed on the oxo group to form the corresponding alcohol.

  • Substitution: : The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

  • Substitution: : Nucleophiles like ammonia or amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of alcohols.

  • Substitution: : Formation of substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its structural complexity allows it to interact with various biological targets, making it useful in drug discovery and development.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Its ability to interact with biological targets suggests it may have applications in treating diseases or conditions related to the central nervous system, cardiovascular system, or other areas.

Industry

In industry, this compound could be used in the development of new materials or chemicals. Its unique properties may make it suitable for use in coatings, adhesives, or other industrial applications.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological targets. It may interact with enzymes, receptors, or other proteins to modulate their activity. The exact molecular pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogs of the Dibenzooxazepin Core

The target compound is compared with structurally related derivatives, focusing on modifications to the benzenesulfonamide substituents, heterocycle substituents, and core heteroatoms (oxygen vs. sulfur).

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Benzenesulfonamide Substituents Heterocycle Substituents Core Heteroatom Molecular Formula Molecular Weight (g/mol) Key References
Target Compound 3,4-dimethyl 10-methyl Oxygen (oxazepin) C22H19N2O4S* 415.5*
4-Fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide 4-fluoro 10-methyl Oxygen C20H15FN2O4S 398.4
4-Methoxy-3,5-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide 4-methoxy, 3,5-dimethyl 10-methyl Oxygen C23H22N2O5S 438.5
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide 4-fluoro 8,10-dimethyl Oxygen C21H17FN2O4S 412.4
Thiazepine-Based Analogs (e.g., compound 47 in ) Variable (e.g., dimethylamino) 10-methyl Sulfur (thiazepin) Varies Varies

*Note: Molecular formula and weight inferred from structural analysis of analogous compounds .

Key Observations:

Substituent Effects on the Benzenesulfonamide Moiety :

  • Electron-withdrawing groups (e.g., 4-fluoro in ) may enhance metabolic stability compared to electron-donating groups (e.g., 4-methoxy in ).
  • Bulky substituents (e.g., 3,4-dimethyl in the target compound) could influence receptor binding affinity by altering steric interactions.

Replacing oxygen with sulfur in thiazepine analogs (e.g., compound 47 in ) increases lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility.

Synthetic Routes :

  • The target compound’s synthesis likely involves amide coupling between a functionalized dibenzooxazepin intermediate and 3,4-dimethylbenzenesulfonamide, analogous to methods described for compound 11c (38% yield via methanesulfonyl chloride reaction) .
  • Thiazepine derivatives in were synthesized via general protocols involving oxidative steps (e.g., MCPBA-mediated sulfoxide formation) and characterized by LCMS, HRMS, and NMR.

Pharmacological Implications

While biological data for the target compound are absent, insights can be drawn from related compounds:

  • Thiazepine-Based Analogs : Compounds 47–49 in and 29–32 in demonstrated D2 dopamine receptor antagonism, with activity influenced by substituents (e.g., 4-methoxybenzyl groups improved potency). This suggests the target compound’s dibenzooxazepin core and benzenesulfonamide substituents may confer similar receptor interactions.
  • Fluorinated Derivatives : The 4-fluoro analog in and may exhibit enhanced binding affinity due to fluorine’s electronegativity, a feature exploited in CNS-targeting drugs.

Biological Activity

3,4-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H18N2O4S
  • Molecular Weight : 394.4 g/mol
  • CAS Number : 921920-59-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound contains a dibenzoxazepine structure, which is known for its ability to modulate neurotransmitter systems and exhibit anti-inflammatory properties.

  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antibacterial properties. Compounds with similar structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Neuropharmacological Effects : The dibenzoxazepine core has been associated with activity at dopamine receptors, particularly the D2 receptor, suggesting potential applications in treating neurological disorders .

Biological Activity Data

Activity Type Target Organism/Pathway Effect Observed Reference
AntibacterialStaphylococcus aureusInhibition of growth
AntibacterialEscherichia coliInhibition of growth
NeuropharmacologicalDopamine D2 receptorModulation of activity

Case Studies and Research Findings

  • Antibacterial Studies : A study evaluating various sulfonamide derivatives found that compounds similar to this compound exhibited significant antibacterial activity against multiple strains. The study utilized a two-fold serial dilution technique to ascertain the minimum inhibitory concentration (MIC) against bacterial strains .
  • Neuropharmacological Evaluation : Research focused on the pharmacological profile of dibenzoxazepine derivatives indicated that they could act as selective dopamine D2 receptor antagonists. These findings suggest potential therapeutic applications in the treatment of schizophrenia and other dopamine-related disorders .
  • Anti-inflammatory Potential : Some derivatives have shown promising anti-inflammatory effects in vitro by inhibiting pro-inflammatory cytokines. This suggests that this compound could be explored for conditions characterized by excessive inflammation .

Q & A

Q. Q1. How can reaction conditions be optimized for synthesizing this sulfonamide derivative with high yield and purity?

Methodological Answer:

  • Dynamic pH Control : Maintain pH 9–10 using aqueous Na₂CO₃ during sulfonamide bond formation to minimize side reactions and improve regioselectivity .
  • Catalytic Systems : Use polar aprotic solvents (e.g., DMF) with lithium hydride as a catalyst for N-substitution reactions, ensuring efficient nucleophilic displacement .
  • Purification : Employ recrystallization from methanol or ethanol to isolate pure crystalline products, validated by sharp melting points (e.g., 171–173°C for analogous sulfonamides) .

Q. Q2. What spectroscopic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • FT-IR : Confirm sulfonamide (S=O stretching at 1167–1331 cm⁻¹) and carbonyl (C=O at ~1659 cm⁻¹) functional groups .
  • ¹H NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 1.0–2.5 ppm) in CDCl₃ or DMSO-d₆. For dihydrodibenzooxazepine, verify oxazepine ring protons (δ 3.5–4.5 ppm) .
  • Mass Spectrometry : Use EIMS or HRMS to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Intermediate Research: Biological Activity and Experimental Design

Q. Q3. What in vitro assays are recommended for evaluating its enzyme inhibitory or antibacterial potential?

Methodological Answer:

  • Enzyme Inhibition :
    • Lipoxygenase/α-Glucosidase Assays : Use spectrophotometric methods to measure IC₅₀ values via substrate conversion inhibition (e.g., linoleic acid for lipoxygenase) .
    • Acetylcholinesterase (AChE) Inhibition : Employ Ellman’s method with DTNB to quantify thiocholine production .
  • Antibacterial Screening : Perform microdilution assays (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using ciprofloxacin as a positive control .

Q. Q4. How should researchers design dose-response studies to assess pharmacological efficacy?

Methodological Answer:

  • Dose Ranges : Test concentrations from 0.1–100 µM, using serial dilutions to establish dose-response curves .
  • Controls : Include vehicle controls (e.g., DMSO <1%) and reference inhibitors (e.g., acarbose for α-glucosidase) .
  • Replicates : Use triplicate measurements per concentration to account for variability, with statistical analysis via ANOVA or nonlinear regression (e.g., GraphPad Prism) .

Advanced Research: Mechanistic and Environmental Studies

Q. Q5. How can molecular docking or QSAR models elucidate its interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding poses in enzyme active sites (e.g., α-glucosidase or AChE). Validate with co-crystallized ligands .
  • QSAR Development : Corrogate physicochemical properties (e.g., logP, polar surface area) with bioactivity data using Partial Least Squares (PLS) regression .

Q. Q6. What methodologies assess the environmental persistence and ecotoxicological effects of this compound?

Methodological Answer:

  • Environmental Fate :
    • Hydrolysis/Photolysis : Conduct OECD 111/316 tests under controlled pH and UV light to measure degradation half-lives .
    • Partitioning : Determine logKₒw (octanol-water) and soil adsorption coefficients (Kd) via shake-flask or HPLC methods .
  • Ecotoxicology : Use Daphnia magna (OECD 202) or algal growth inhibition assays (OECD 201) to estimate EC₅₀ values .

Data Analysis and Theoretical Frameworks

Q. Q7. How should researchers address discrepancies in bioactivity data across studies?

Methodological Answer:

  • Source Analysis : Compare assay conditions (e.g., enzyme sources, substrate concentrations) and purity of test compounds .
  • Theoretical Alignment : Link conflicting results to structural-activity hypotheses (e.g., steric effects from 3,4-dimethyl groups) or kinetic parameters (e.g., noncompetitive vs. competitive inhibition) .

Q. Q8. What frameworks guide the design of replication studies with improved methodologies?

Methodological Answer:

  • Conceptual Replication : Repeat prior assays using advanced techniques (e.g., SPR for binding affinity instead of spectrophotometry) .
  • Cross-Disciplinary Integration : Combine pharmacological data with computational toxicology (e.g., EPA’s TEST software) to predict human/ecological risks .

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